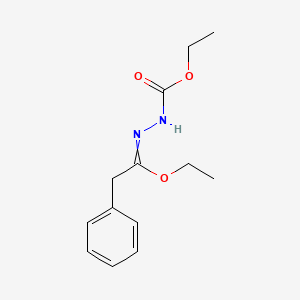
Hydrazinecarboxylic acid, (1-ethoxy-2-phenylethylidene)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboxylic acid, (1-ethoxy-2-phenylethylidene)-, ethyl ester is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.298 . This compound is known for its unique structure, which includes a hydrazinecarboxylic acid moiety and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
The synthesis of Hydrazinecarboxylic acid, (1-ethoxy-2-phenylethylidene)-, ethyl ester typically involves the reaction of hydrazinecarboxylic acid with an appropriate ethyl ester derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
化学反応の分析
Hydrazinecarboxylic acid, (1-ethoxy-2-phenylethylidene)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Hydrazinecarboxylic acid, (1-ethoxy-2-phenylethylidene)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of Hydrazinecarboxylic acid, (1-ethoxy-2-phenylethylidene)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways, resulting in the observed effects of the compound .
類似化合物との比較
Hydrazinecarboxylic acid, (1-ethoxy-2-phenylethylidene)-, ethyl ester can be compared with other similar compounds, such as:
Hydrazinecarboxylic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Ethyl ester derivatives: These compounds have an ethyl ester group but differ in their other functional groups, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
特性
CAS番号 |
75989-72-9 |
|---|---|
分子式 |
C13H18N2O3 |
分子量 |
250.29 g/mol |
IUPAC名 |
ethyl N-ethoxycarbonyl-2-phenylethanehydrazonate |
InChI |
InChI=1S/C13H18N2O3/c1-3-17-12(14-15-13(16)18-4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,15,16) |
InChIキー |
ZTGRLRHFJBXNBN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=NNC(=O)OCC)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide](/img/structure/B14452390.png)
![4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)](/img/structure/B14452391.png)

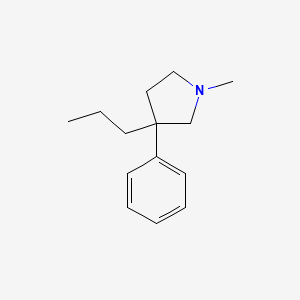
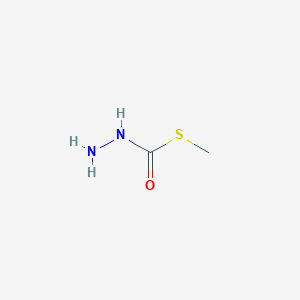
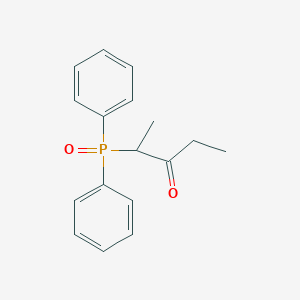


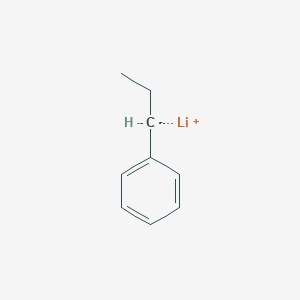
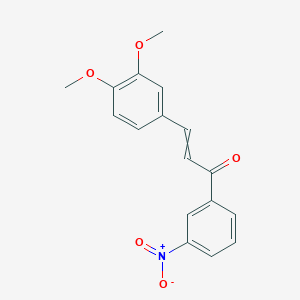
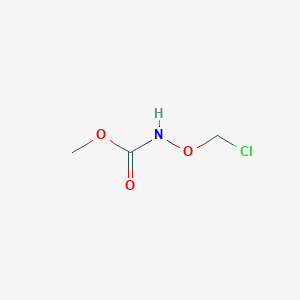
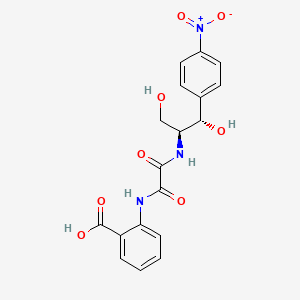
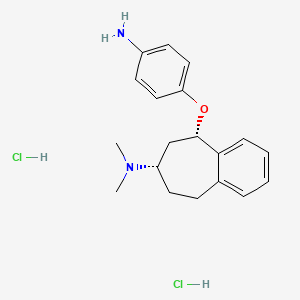
![N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B14452454.png)
